

An In-depth Technical Guide to 5-Chloro-2-hydroxy-4-iodopyridine

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Compound of Interest

Compound Name: 5-Chloro-2-hydroxy-4-iodopyridine

Cat. No.: B590230

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **5-Chloro-2-hydroxy-4-iodopyridine**. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It is important to note that **5-Chloro-2-hydroxy-4-iodopyridine** exists in tautomeric equilibrium with 5-Chloro-4-iodo-2(1H)-pyridinone. For the purpose of this guide, both names will be used interchangeably to refer to the same chemical entity.

Core Chemical Properties

While specific experimental data for **5-Chloro-2-hydroxy-4-iodopyridine** is limited in publicly available literature, the fundamental chemical properties can be summarized. The following table outlines the key identifiers and characteristics of the compound, primarily referencing its more stable tautomeric form, 5-Chloro-4-iodo-2(1H)-pyridinone.

Property	Value	Source
Chemical Name	5-Chloro-4-iodo-2(1H)-pyridinone	Echemi
Synonyms	5-chloro-4-iodo-1H-pyridin-2-one, 5-Chloro-2-hydroxy-4-iodopyridine	
CAS Number	1125410-07-2	Echemi
Molecular Formula	C ₅ H ₃ ClINO	
Molecular Weight	271.44 g/mol	
Physical State	Not available	Echemi[1]
Color	Not available	Echemi[1]
Odor	Not available	Echemi[1]
Melting Point	Not available	Echemi[1]
Boiling Point	Not available	Echemi[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **5-Chloro-2-hydroxy-4-iodopyridine** is not readily available in the cited literature. However, a plausible synthetic route can be devised based on established methods for the halogenation of pyridinone scaffolds. A general approach would involve the sequential halogenation of a 2-hydroxypyridine precursor.

A potential synthetic pathway could start from 2-hydroxy-5-chloropyridine, which is commercially available. This intermediate can then be subjected to an iodination reaction to introduce the iodine atom at the 4-position.

Hypothetical Experimental Protocol: Iodination of 5-Chloro-2-hydroxypyridine

Materials:

- 5-Chloro-2-hydroxypyridine
- N-Iodosuccinimide (NIS)
- Acetonitrile (anhydrous)
- Stir plate and magnetic stir bar
- Round-bottom flask
- Reflux condenser
- Standard laboratory glassware for workup and purification

Procedure:

- In a round-bottom flask, dissolve 5-Chloro-2-hydroxypyridine (1 equivalent) in anhydrous acetonitrile.
- To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired **5-Chloro-2-hydroxy-4-iodopyridine**.

Note: This is a generalized protocol and would require optimization of reaction conditions, such as temperature, reaction time, and purification methods.

Reactivity and Potential Applications

The reactivity of **5-Chloro-2-hydroxy-4-iodopyridine** is dictated by the presence of multiple functional groups: the pyridinone ring, a chloro substituent, and an iodo substituent. The iodine atom, in particular, makes the molecule a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are instrumental in medicinal chemistry for the construction of complex molecular architectures.

While no specific biological activities for **5-Chloro-2-hydroxy-4-iodopyridine** have been reported, related halogenated hydroxyquinolines and hydroxypyridines have shown a range of biological effects, including antimicrobial and enzyme inhibitory activities. For instance, cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity[2]. This suggests that **5-Chloro-2-hydroxy-4-iodopyridine** could be a valuable intermediate for the synthesis of novel bioactive compounds. Its utility as a building block in the development of targeted therapies for diseases like cancer and infectious diseases is an area ripe for exploration.

Visualizing Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for the preparation of **5-Chloro-2-hydroxy-4-iodopyridine**.



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Caption: A potential synthetic workflow for **5-Chloro-2-hydroxy-4-iodopyridine**.

Safety and Handling

Detailed toxicological data for **5-Chloro-2-hydroxy-4-iodopyridine** is not available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

5-Chloro-2-hydroxy-4-iodopyridine is a halogenated pyridinone with significant potential as a versatile building block in medicinal chemistry and drug discovery. While specific experimental data is scarce, its chemical structure suggests a rich reactivity profile, particularly in cross-coupling reactions. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of novel therapeutics.

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